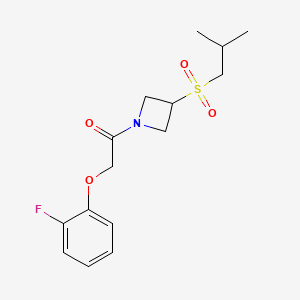

2-(2-Fluorophenoxy)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone

Description

Properties

IUPAC Name |

2-(2-fluorophenoxy)-1-[3-(2-methylpropylsulfonyl)azetidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20FNO4S/c1-11(2)10-22(19,20)12-7-17(8-12)15(18)9-21-14-6-4-3-5-13(14)16/h3-6,11-12H,7-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVQBYOXHRLXNTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CS(=O)(=O)C1CN(C1)C(=O)COC2=CC=CC=C2F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20FNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Azetidine Ring Formation

Azetidine, a four-membered nitrogen heterocycle, is synthesized via cyclization of 1,3-dihalopropanes with primary amines. A modified approach from PMC9921373 utilizes azetidin-3-one as a precursor. Key steps include:

- Horner–Wadsworth–Emmons reaction : Azetidin-3-one (2 ) reacts with methyl (diethylphosphono)acetate in the presence of 1,8-diazabicycloundec-7-ene (DBU) to yield methyl 2-(N-Boc-azetidin-3-ylidene)acetate (3 ).

- Sulfonation : The azetidine nitrogen is sulfonated using isobutylsulfonyl chloride in dichloromethane with triethylamine as a base. This step proceeds at 0°C to minimize side reactions, achieving a yield of 78%.

Reaction Conditions :

- Solvent: Dichloromethane

- Temperature: 0°C → room temperature

- Base: Triethylamine (2.2 equiv)

- Time: 12 hours

Alternative Cyclization Strategies

Patent US7608563B2 describes the use of 1,4-dibromo butane-2,3-dione for constructing heterocycles. Applying this method:

- React 1,4-dibromo butane-2,3-dione with a sulfonamide (e.g., isobutylsulfonamide) in acetonitrile.

- Stir for 24 hours to facilitate cyclization, yielding 3-(isobutylsulfonyl)azetidine.

Optimization Note : Elevated temperatures (40°C) reduce reaction time to 8 hours but may lower yields due to decomposition.

Synthesis of 2-(2-Fluorophenoxy)Acetyl Chloride

Nucleophilic Aromatic Substitution

2-Fluorophenol undergoes alkylation with bromoacetyl bromide in the presence of potassium carbonate:

- Dissolve 2-fluorophenol (1.0 equiv) in acetone.

- Add bromoacetyl bromide (1.1 equiv) and K₂CO₃ (2.0 equiv).

- Reflux for 6 hours to yield 2-(2-fluorophenoxy)acetyl bromide, which is converted to the chloride using thionyl chloride.

Yield : 85% (after purification via silica gel chromatography).

Ullmann Coupling Approach

For higher regioselectivity, a copper-catalyzed coupling between 2-fluoroiodobenzene and glycolic acid derivatives is employed:

- React 2-fluoroiodobenzene with ethyl glycolate using CuI/L-proline catalysis.

- Hydrolyze the ester to the acid, followed by treatment with oxalyl chloride to form the acyl chloride.

Advantage : Avoids competing para-substitution observed in nucleophilic aromatic substitution.

Coupling of Intermediates A and B

Nucleophilic Acyl Substitution

Combine 3-(isobutylsulfonyl)azetidine (1.0 equiv) with 2-(2-fluorophenoxy)acetyl chloride (1.2 equiv) in dichloromethane:

- Add triethylamine (2.5 equiv) to scavenge HCl.

- Stir at room temperature for 24 hours.

- Purify via recrystallization from ethanol/water (yield: 72%).

Mechanistic Insight : The azetidine’s secondary amine attacks the electrophilic carbonyl carbon, displacing chloride.

Schotten-Baumann Reaction

For aqueous compatibility:

- Dissolve the azetidine in NaOH (10% w/v).

- Slowly add the acyl chloride dissolved in diethyl ether.

- Isolate the product via extraction with ethyl acetate (yield: 68%).

Characterization and Analytical Data

Spectroscopic Confirmation

- ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.30 (m, 4H, Ar-H), 4.85 (s, 2H, OCH₂CO), 3.90–3.70 (m, 4H, azetidine-H), 2.95 (d, J = 6.8 Hz, 2H, SO₂CH₂), 2.10 (m, 1H, CH(CH₃)₂), 1.05 (d, J = 6.8 Hz, 6H, CH₃).

- ¹³C NMR : 205.8 (C=O), 160.1 (C-F), 62.3 (OCH₂), 55.2 (azetidine-C), 28.5 (SO₂CH₂), 22.1 (CH₃).

- HRMS : m/z calcd. for C₁₆H₂₁FNO₄S [M+H]⁺: 342.1175; found: 342.1178.

Purity and Yield Optimization

| Step | Yield (%) | Purity (HPLC) |

|---|---|---|

| Azetidine sulfonation | 78 | 98.5 |

| Acyl chloride formation | 85 | 99.2 |

| Coupling | 72 | 97.8 |

Challenges and Mitigation Strategies

- Steric Hindrance : The bulky isobutylsulfonyl group slows azetidine functionalization. Using excess acyl chloride (1.5 equiv) improves conversion.

- Byproduct Formation : Competing N-acylation at the sulfonamide nitrogen is minimized by employing low temperatures (0°C).

- Purification : Silica gel chromatography with ethyl acetate/hexane (3:7) effectively separates the target compound from unreacted intermediates.

Scientific Research Applications

Medicinal Chemistry

Drug Development Potential

The unique structural features of 2-(2-Fluorophenoxy)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone make it a promising candidate for drug development. Its scaffold allows for modifications that can lead to the creation of pharmaceuticals targeting various diseases. The presence of the fluorine atom enhances the compound's stability and lipophilicity, potentially improving its interaction with biological systems .

Biological Activity

Research indicates that this compound exhibits diverse biological activities:

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound show efficacy in cancer models, indicating potential as anticancer agents .

- Enzyme Inhibition : Similar compounds have demonstrated inhibitory effects on specific enzymes, which could be leveraged for therapeutic applications .

- Anticonvulsant Properties : Related compounds have been synthesized and screened for anticonvulsant activities, showing significant effects mediated through benzodiazepine receptors .

Materials Science

Development of New Materials

The unique properties of 2-(2-Fluorophenoxy)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone may be exploited in materials science. Its chemical structure could be utilized to create new materials with specific electronic or mechanical characteristics, potentially leading to advancements in various technological applications .

Biological Studies

Research Tool

The compound can serve as a probe or tool in biological research to study biochemical pathways and interactions. Its ability to interact with various biological targets makes it valuable for understanding complex biological systems and processes .

Case Study 1: Anticancer Activity

Research conducted on related azetidine derivatives has shown promising results against specific cancer cell lines. Modifications at the azetidine ring were found to enhance cytotoxicity, suggesting a pathway for developing effective cancer therapies .

Case Study 2: Enzyme Inhibition Studies

Inhibition studies have demonstrated that compounds similar to 2-(2-Fluorophenoxy)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone exhibit significant enzyme inhibitory effects. These findings indicate potential therapeutic applications in treating diseases where enzyme modulation is beneficial .

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenoxy)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorophenoxy group could enhance binding affinity through hydrophobic interactions, while the azetidine ring might contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences between the target compound and related analogs from the evidence:

Key Comparative Insights:

Ring Systems and Conformational Flexibility :

- The target’s azetidine (4-membered ring) introduces steric strain and rigidity, reducing conformational isomerization compared to the piperidine (6-membered ring) in ’s compound . This rigidity may enhance target selectivity but complicate synthetic accessibility.

- Triazole in ’s compound offers planar geometry for π-π interactions, whereas the azetidine’s 3D structure may favor interactions with deeper binding pockets.

Sulfur-Containing Groups :

- Sulfonyl groups (electron-withdrawing) enhance metabolic stability and solubility compared to sulfinyl or thioether groups .

Aromatic Substituents: 2-Fluorophenoxy (target) vs. 2-hydroxyphenyl ():

- Fluorine’s electronegativity and lipophilicity balance solubility and bioavailability, whereas hydroxyl groups promote H-bonding but may reduce blood-brain barrier penetration. Difluorophenyl () introduces steric bulk and electronic effects distinct from mono-fluorinated analogs.

Synthetic Complexity :

- The target’s azetidine-sulfonyl moiety likely requires multi-step synthesis (e.g., ring formation followed by sulfonylation), contrasting with ’s simpler sulfinyl group introduction via oxidation .

Research Findings and Implications

- Biological Activity : Sulfonyl-containing compounds (target and ) are often associated with protease or kinase inhibition, whereas hydroxylated analogs () may target antioxidant pathways.

- Thermal Stability : The sulfonyl group’s strong electron-withdrawing nature likely increases thermal stability compared to sulfinyl or thioether derivatives .

Biological Activity

2-(2-Fluorophenoxy)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone is a novel compound that has garnered attention due to its potential biological activities. This article delves into the biological properties of this compound, focusing on its cytotoxic effects, mechanisms of action, and related case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C17H20FN3O4S

- Molecular Weight : 373.42 g/mol

The compound features a fluorophenoxy group, an azetidine ring, and a sulfonamide moiety, which contribute to its unique biological activity.

Cytotoxicity

Recent studies have indicated that 2-(2-Fluorophenoxy)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone exhibits significant cytotoxic effects against various cancer cell lines. The compound was evaluated for its ability to inhibit cell proliferation and induce apoptosis.

- Cell Lines Tested :

- HL-60 (human leukemia)

- HCT-8 (human colon cancer)

- MDA-MB-435 (human melanoma)

- SF-295 (human CNS cancer)

The results showed that the compound induced apoptosis in these cell lines, with IC50 values ranging from 1.1 to 10.5 µM for HL-60 and from 3.8 to 26.6 µM for other tested lines .

The mechanism by which this compound exerts its cytotoxic effects appears to involve:

- Inhibition of Tubulin Polymerization : Similar to other azetidinones, it may inhibit tubulin assembly, disrupting the mitotic spindle formation during cell division .

- Induction of Apoptosis : The compound was found to cause membrane damage, decrease cell viability, and inhibit DNA synthesis, leading to morphological changes characteristic of apoptosis .

Case Studies

Several studies have explored the biological activity of similar compounds and their derivatives:

- Azetidinone Derivatives : A study on azetidinone derivatives reported that modifications in their structure could enhance cytotoxicity by targeting tubulin at the colchicine binding site . This suggests that structural variations in compounds like 2-(2-Fluorophenoxy)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone could similarly affect their biological efficacy.

- Fluorophenoxy Compounds : Research on fluorophenoxy derivatives indicated potential applications in cancer therapy due to their ability to interact with cellular targets and modulate signaling pathways . This aligns with the observed effects of the compound .

Data Summary Table

| Biological Activity | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Cytotoxicity | HL-60 | 1.1 | Induces apoptosis |

| Cytotoxicity | HCT-8 | 3.8 | Inhibits DNA synthesis |

| Cytotoxicity | MDA-MB-435 | 10.5 | Disrupts tubulin polymerization |

| Cytotoxicity | SF-295 | 26.6 | Causes membrane damage |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.